molecular formula C8H8N6O2 B067640 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide CAS No. 175203-77-7

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

Cat. No.: B067640
CAS No.: 175203-77-7
M. Wt: 220.19 g/mol
InChI Key: OBZQEORKTFGMFT-UHFFFAOYSA-N
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Description

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with a suitable nitrile oxide, which can be generated in situ from a chlorooxime precursor. The reaction is usually carried out in the presence of a base such as triethylamine under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyrazine ring.

Scientific Research Applications

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine Derivatives: Compounds like pyrazinamide and pyrazinecarboxamide share the pyrazine core and exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid derivatives are structurally related and have comparable chemical properties.

Uniqueness

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is unique due to the combination of the pyrazine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2/c9-13-6(15)3-7-12-8(14-16-7)5-4-10-1-2-11-5/h1-2,4H,3,9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZQEORKTFGMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381358
Record name 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-77-7
Record name 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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